molecular formula C5H7BF3 B2603931 Bicyclo[1.1.1]pentan-1-yltrifluoroborate CAS No. 2410559-71-4

Bicyclo[1.1.1]pentan-1-yltrifluoroborate

Cat. No.: B2603931
CAS No.: 2410559-71-4
M. Wt: 134.92
InChI Key: VLZXFAQHVXHJTF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bicyclo[111]pentan-1-yltrifluoroborate typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be transformed into various derivatives, including trifluoroborates, through subsequent reactions.

Industrial Production Methods

Industrial production of bicyclo[1.1.1]pentan-1-yltrifluoroborate often relies on scalable reactions that can be performed in flow systems. For example, a general scalable reaction between alkyl iodides and propellane has been reported, which provides bicyclo[1.1.1]pentane iodides in milligram to kilogram quantities using light without the need for catalysts or additives . This method can be adapted for the production of trifluoroborate derivatives.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[1.1.1]pentan-1-yltrifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include alkyl iodides, nucleophiles, and radical initiators. Reaction conditions often involve light-induced processes, particularly for radical reactions .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield a variety of functionalized derivatives, while radical reactions can lead to complex multi-component products .

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentan-1-yltrifluoroborate involves its ability to mimic the geometry and electronic properties of para-substituted benzene rings. This bioisosteric replacement can enhance the solubility, potency, and metabolic stability of drug candidates . The trifluoroborate group can also participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications.

Comparison with Similar Compounds

Bicyclo[1.1.1]pentan-1-yltrifluoroborate is unique compared to other similar compounds due to its combination of the rigid bicyclo[1.1.1]pentane core and the versatile trifluoroborate group. Similar compounds include:

Biological Activity

Bicyclo[1.1.1]pentan-1-yltrifluoroborate (BCP) is a compound that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of BCP, focusing on its role as a bioisostere, its impact on drug design, and specific case studies demonstrating its efficacy.

1. Overview of Bicyclo[1.1.1]pentane

Bicyclo[1.1.1]pentane (BCP) is characterized by its three-dimensional structure, which allows it to serve as a non-classical phenyl ring bioisostere. This structural feature contributes to improved metabolic stability and altered pharmacokinetic properties compared to traditional aromatic compounds.

BCP's biological activity is primarily attributed to its ability to replace conventional aromatic rings in drug candidates, which can enhance solubility, permeability, and metabolic stability:

  • Metabolic Stability : BCP derivatives have shown reduced susceptibility to metabolic pathways that typically degrade phenyl-containing compounds, such as amide hydrolysis .
  • Inflammation Modulation : Certain BCP-containing compounds have been evaluated for their anti-inflammatory properties, demonstrating significant inhibition of pro-inflammatory cytokines in vitro .

3.1 Anti-Inflammatory Activity

A study synthesized four BCP-containing lipoxin A4 mimetics (BCP-sLXms) and evaluated their effects on inflammatory responses:

  • Compound 6a demonstrated high anti-inflammatory activity with an IC50 in the picomolar range, significantly reducing lipopolysaccharide (LPS)-induced NFκB activity by approximately 50% and downregulating cytokine release (e.g., TNFα, MCP1) .
CompoundIC50 (nM)Effect on Cytokines
6a<0.001↓ TNFα, MCP1
6b0.5↓ MIP1α

3.2 γ-Secretase Inhibition

Another study replaced the para-substituted fluorophenyl ring in a γ-secretase inhibitor with a BCP motif:

  • The new compound exhibited comparable enzyme inhibition with enhanced passive permeability and solubility, leading to improved oral absorption characteristics (~4-fold increase in Cmax and AUC values) .

3.3 IDO1 Inhibition

Research focused on IDO1 inhibitors revealed that replacing the central phenyl ring with a BCP resulted in:

  • A compound that maintained excellent potency while exhibiting improved pharmacokinetic profiles, including reduced clearance and extended half-life .
CompoundHeLa IC50 (nM)Oral Bioavailability (%)
Original5.015
BCP3.1>40

4. Advantages of Bicyclo[1.1.1]pentane in Drug Design

The incorporation of BCP into drug candidates offers several advantages:

  • Enhanced Solubility : BCPs improve aqueous solubility, which is critical for oral bioavailability.
  • Reduced Toxicity : They mitigate risks associated with traditional aromatic structures, such as genotoxicity linked to aniline derivatives .
  • Diverse Applications : BCPs are being explored across various therapeutic areas, including oncology and inflammation modulation.

5. Conclusion

This compound represents a promising scaffold in medicinal chemistry due to its unique properties as a bioisostere of the phenyl ring. Its ability to enhance metabolic stability and modulate biological activity makes it a valuable tool in drug design and development.

Properties

IUPAC Name

1-bicyclo[1.1.1]pentanyl(trifluoro)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BF3/c7-6(8,9)5-1-4(2-5)3-5/h4H,1-3H2/q-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZXFAQHVXHJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C12CC(C1)C2)(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BF3-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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